9-Methoxy-10-methylanthracene
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Overview
Description
9-Methoxy-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and other organic compounds. The compound’s structure consists of an anthracene core with methoxy and methyl substituents at the 9 and 10 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-10-methylanthracene typically involves the functionalization of anthracene derivatives. One common method is the methylation of 9-methoxyanthracene using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Methoxy-10-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
9-Methoxy-10-methylanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-Methoxy-10-methylanthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, influencing their function.
Pathways Involved: It may induce apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and applications in photophysical studies.
9-Methylanthracene: Studied for its metabolic pathways and biological activities.
9,10-Diphenylanthracene: Used as a benchmark annihilator in triplet–triplet annihilation upconversion systems .
Uniqueness: 9-Methoxy-10-methylanthracene stands out due to its unique combination of methoxy and methyl substituents, which influence its chemical reactivity and photophysical properties. This makes it a valuable compound for specific applications in organic electronics and photophysics .
Properties
CAS No. |
21992-33-6 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
9-methoxy-10-methylanthracene |
InChI |
InChI=1S/C16H14O/c1-11-12-7-3-5-9-14(12)16(17-2)15-10-6-4-8-13(11)15/h3-10H,1-2H3 |
InChI Key |
ROUPCHNBAWMYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)OC |
Origin of Product |
United States |
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